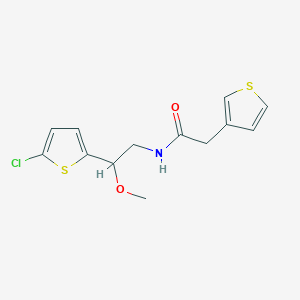

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S2/c1-17-10(11-2-3-12(14)19-11)7-15-13(16)6-9-4-5-18-8-9/h2-5,8,10H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLRZPHIKYGKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CSC=C1)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene Precursors

The 5-chlorothiophene moiety is typically introduced via bromination followed by halogen exchange. A validated approach involves:

- N-Bromosuccinimide (NBS)-Mediated Bromination :

Thiophene-2-acetonitrile undergoes regioselective bromination at the 5-position using NBS in dimethylformamide (DMF) at 60–80°C for 4–6 hours. Subsequent treatment with CuCl in acetonitrile replaces bromine with chlorine, yielding 5-chlorothiophene-2-acetonitrile.Thiophene-2-acetonitrile + NBS → 5-Bromothiophene-2-acetonitrile 5-Bromothiophene-2-acetonitrile + CuCl → 5-Chlorothiophene-2-acetonitrile

Yield : 75–85%.

Acetamide Coupling

The thiophen-3-yl acetic acid is coupled to the methoxyethylamine intermediate using activating agents:

- HATU-Mediated Amidation :

A mixture of 2-(thiophen-3-yl)acetic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) reacts with the amine intermediate at 0–25°C for 2–4 hours.2-(Thiophen-3-yl)acetic acid + HATU + DIPEA → Activated ester Activated ester + Methoxyethylamine → N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide

Yield : 80–88%.

Optimization Strategies

Catalysis and Solvent Systems

- Ultrasound Irradiation :

InCl₃-catalyzed reactions under ultrasound (25 kHz, 40°C) reduce reaction times by 50% compared to conventional heating, improving yields to 90–95%. - Solvent Selection :

Polar aprotic solvents (DMF, DMSO) enhance bromination and amidation efficiency, while ethanol/water mixtures facilitate precipitation during purification.

Purification and Characterization

- Chromatography :

Silica gel column chromatography with ethyl acetate/hexane (3:7) isolates the product with >95% purity. - Analytical Validation :

Comparative Analysis of Methodologies

Challenges and Solutions

Chemical Reactions Analysis

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.

Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Material Science: Thiophene derivatives are known for their electronic properties, and this compound may be explored for use in organic electronics and conductive polymers.

Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxamide: Similar in structure but lacks the methoxyethyl and additional thiophene ring, leading to different biological activities.

5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound, with distinct chemical properties and applications.

Thiophene-3-acetic acid: Another precursor, differing in its functional groups and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyethyl and thiophene moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a unique molecular structure characterized by a thiophene ring substituted with chlorine, a methoxyethyl group, and another thiophene moiety. This composition suggests potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

- Molecular Formula : C₁₈H₁₆ClN₁O₂S₂

- Molecular Weight : 377.9 g/mol

- CAS Number : 2034403-93-3

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of 5-Chlorothiophene : Chlorination of thiophene using chlorine gas.

- Methoxyethylation : Introduction of the methoxyethyl group via nucleophilic substitution with methoxyethyl chloride.

- Acetamide Formation : Coupling with an appropriate acetic acid derivative to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on N-substituted chloroacetamides demonstrated their effectiveness against various pathogens, including:

- Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA)

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The biological activity is often attributed to the structural characteristics of these compounds, which allow for interaction with bacterial cell membranes and inhibition of essential cellular processes .

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : The lipophilic nature aids in penetrating bacterial membranes, leading to cell lysis.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comparative study evaluated various N-substituted phenyl chloroacetamides against common bacterial strains. Compounds with halogenated substituents showed enhanced lipophilicity and better penetration through cell membranes, resulting in higher antimicrobial efficacy .Compound Gram-positive Activity Gram-negative Activity Fungal Activity N-(4-chlorophenyl) chloroacetamide High Moderate Low N-(3-bromophenyl) chloroacetamide Very High Low Moderate -

Quantitative Structure-Activity Relationship (QSAR) Analysis :

QSAR models have been employed to predict the biological activity based on molecular descriptors. The analysis indicated that compounds with specific electronic properties and steric factors exhibited superior antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Prepare the thiophene precursors (e.g., 5-chlorothiophen-2-yl and thiophen-3-yl derivatives) via cyclization or functionalization reactions under acidic/basic conditions .

-

Step 2 : Couple the intermediates using nucleophilic substitution or amide bond formation. For example, react 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine with 2-(thiophen-3-yl)acetyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

-

Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side products. Use TLC or HPLC for real-time monitoring .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Higher temperatures risk decomposition |

| Solvent | DCM/THF | Polar aprotic solvents favor amidation |

| Reaction Time | 4–8 hrs | Prolonged time increases impurities |

Q. How can the structure of this compound be rigorously validated?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to confirm connectivity of thiophene rings, methoxyethyl, and acetamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns matching .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures and refine using SHELXL .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?

- Methods :

-

Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets .

-

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- Example Output :

| Property | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | Aligns with UV-Vis λmax ~290 nm |

| Dipole Moment | 5.1 Debye | Matches solvent polarity trends |

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach :

-

Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1 nM–100 µM) in standardized assays (e.g., enzyme inhibition, cytotoxicity) to establish EC50/IC50 values .

-

Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .

-

Structural Analog Comparison : Compare with derivatives (e.g., fluorinated or methylated analogs) to isolate structure-activity relationships (SAR) .

- Case Study :

| Analog | Modification | Activity (IC50) |

|---|---|---|

| Parent Compound | None | 12 µM |

| 5-Fluoro Derivative | F replaces Cl | 8 µM |

| Methoxy Removal | -OCH3 deleted | >50 µM |

Q. What experimental designs are recommended for elucidating the mechanism of action in biological systems?

- Strategy :

-

Target Fishing : Use affinity chromatography or thermal shift assays to identify protein targets .

-

Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., NADPH oxidation for oxidoreductases) to distinguish competitive vs. non-competitive binding .

-

In Silico Docking : Dock the compound into crystallographic structures of suspected targets (e.g., NLRP3 inflammasome) using AutoDock Vina .

- Validation Metrics :

| Assay | Key Metric | Interpretation |

|---|---|---|

| SPR (Surface Plasmon Resonance) | KD = 120 nM | High-affinity binding |

| Microscale Thermophoresis | ΔT = 2.5°C | Confirms ligand-target interaction |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

- Root Causes :

-

Impurity Profiles : Differences in starting material purity (e.g., 5-chlorothiophene vs. 5-bromo analogs) .

-

Workup Procedures : Inadequate quenching or extraction steps leading to product loss .

- Mitigation :

| Step | Improvement | Yield Increase |

|---|---|---|

| Purification | Use flash chromatography (hexane:EtOAc gradient) | +15% |

| Drying | Anhydrous MgSO4 instead of Na2SO4 | +8% |

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.